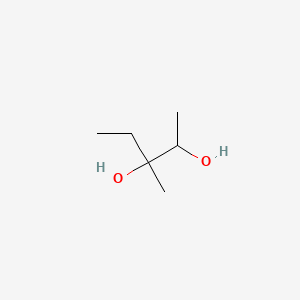

3-Methylpentane-2,3-diol

Descripción

Contextualization within Aliphatic Vicinal Diol Chemistry

Aliphatic vicinal diols, also known as glycols, are organic compounds that contain two hydroxyl (-OH) groups on adjacent carbon atoms. bartleby.comwikipedia.org This class of compounds is fundamental in organic chemistry, with ethylene (B1197577) glycol being one of the most well-known examples. bartleby.comwikipedia.org Vicinal diols are characterized by their high boiling points and solubility in water, which are attributable to intermolecular hydrogen bonding. bartleby.com

The chemistry of vicinal diols is rich and varied, encompassing reactions such as oxidation to form aldehydes or ketones and the pinacol (B44631) rearrangement, a classic acid-catalyzed reaction that converts a 1,2-diol to a carbonyl compound. wikipedia.orgwikipedia.org The synthesis of vicinal diols can be achieved through various methods, including the hydrolysis of epoxides and the dihydroxylation of alkenes. wikipedia.org

3-Methylpentane-2,3-diol fits within this class as a more complex example, with its branched structure and chirality distinguishing it from simpler linear diols. vulcanchem.com Its specific structural features influence its physical and chemical properties, making it a subject of specialized research.

Significance as a Chiral Building Block and Versatile Synthetic Intermediate

The presence of two chiral centers at the C2 and C3 positions of this compound means that it can exist as multiple stereoisomers. vulcanchem.com This inherent chirality makes it a valuable chiral building block in asymmetric synthesis. vulcanchem.com Chiral building blocks are essential for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry where the biological activity of a drug can be highly dependent on its stereochemistry. The defined spatial arrangement of the hydroxyl and methyl groups in a specific stereoisomer of this compound can be used to control the stereochemical outcome of a reaction, leading to the desired enantiomer of a target molecule.

As a versatile synthetic intermediate, this compound can undergo a variety of chemical transformations at its hydroxyl groups. These reactions include oxidation, esterification, and etherification, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. Its potential use as a precursor in polymer chemistry, specifically for polyurethanes, has also been noted, where its branched structure could impart unique properties to the resulting polymers. vulcanchem.com

Overview of Key Research Domains in this compound Chemistry

Research involving this compound is primarily focused on a few key areas:

Asymmetric Synthesis: A significant area of research is the development of methods for the stereoselective synthesis of the different stereoisomers of this compound. One common approach involves the acid-catalyzed ring-opening of a corresponding epoxide, such as (2R,3R)-2,3-epoxy-3-methylpentane. vulcanchem.comvaia.com The stereochemistry of the starting epoxide dictates the stereochemistry of the resulting diol. vaia.comaskfilo.com

Reaction Mechanisms: The study of reactions involving this compound, such as the pinacol rearrangement, provides valuable insights into reaction mechanisms and the factors that control product distribution. wikipedia.orgechemi.comstackexchange.com The migratory aptitude of different alkyl groups and the stability of carbocation intermediates are key aspects investigated in these studies. wikipedia.org

Applications in Materials Science: The potential for this compound to serve as a monomer in polymerization reactions is an emerging area of interest. vulcanchem.com Its branched structure could introduce desirable properties like increased flexibility or thermal resistance in polymers such as polyesters and polyurethanes. ontosight.aivulcanchem.com

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₄O₂ | nist.govvulcanchem.comchembk.com |

| Molecular Weight | 118.17 g/mol | vulcanchem.comchembk.com |

| CAS Registry Number | 63521-37-9 | nist.govvulcanchem.comchembk.com |

| IUPAC Name | This compound | nist.govvulcanchem.com |

| Boiling Point | 170-180°C | ontosight.ai |

| Density | 0.92 g/cm³ at 20°C | ontosight.ai |

| Solubility | Soluble in water, ethanol, and ether. ontosight.ai | ontosight.ai |

Stereoisomers of this compound

Due to the presence of two chiral centers at C2 and C3, this compound can exist as four distinct stereoisomers:

(2R, 3R)-3-methylpentane-2,3-diol

(2S, 3S)-3-methylpentane-2,3-diol

(2R, 3S)-3-methylpentane-2,3-diol

(2S, 3R)-3-methylpentane-2,3-diol

The specific stereoisomer obtained from a synthesis is dependent on the stereochemistry of the starting materials and the reaction conditions. For instance, the acid-catalyzed hydrolysis of (2R, 3R)-2,3-epoxy-3-methylpentane yields (2R, 3S)-3-methylpentane-2,3-diol. vulcanchem.com

Structure

3D Structure

Propiedades

IUPAC Name |

3-methylpentane-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-4-6(3,8)5(2)7/h5,7-8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLWWHEFTJSHFRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60979743 | |

| Record name | 3-Methylpentane-2,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60979743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63521-37-9 | |

| Record name | 3-Methyl-2,3-pentanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63521-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylpentane-2,3-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063521379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylpentane-2,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60979743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylpentane-2,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.432 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Methylpentane 2,3 Diol and Its Stereoisomers

Classical Organic Synthesis Routes to 1,2-Diols

Traditional methods for the synthesis of 1,2-diols, also known as vicinal diols, have long been established in organic chemistry. These approaches, while not always stereoselective, form the foundation for more complex synthetic endeavors. The primary routes to compounds like 3-methylpentane-2,3-diol involve the direct hydroxylation of an alkene precursor or the formation and subsequent opening of an epoxide intermediate.

Regioselective Hydroxylation Approaches

The direct dihydroxylation of an alkene is a primary method for synthesizing 1,2-diols. For the synthesis of this compound, the logical precursor would be 3-methyl-2-pentene. The regioselectivity of this transformation is dictated by the substitution pattern of the alkene.

Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions. These reactions proceed through a concerted mechanism involving the formation of a cyclic intermediate, resulting in the addition of both hydroxyl groups to the same face of the double bond.

Anti-dihydroxylation is typically a two-step process. First, the alkene is treated with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide. Subsequent acid-catalyzed ring-opening of this epoxide with water yields the anti-diol, with the hydroxyl groups on opposite faces of the original double bond.

| Method | Reagent(s) | Stereochemistry | Precursor Alkene |

| Syn-dihydroxylation | 1. OsO₄ (catalytic), NMO or K₃[Fe(CN)₆] (co-oxidant) 2. NaHSO₃/H₂O | Syn | 3-methyl-2-pentene |

| Syn-dihydroxylation | Cold, dilute, alkaline KMnO₄ | Syn | 3-methyl-2-pentene |

| Anti-dihydroxylation | 1. m-CPBA or other peroxy acid 2. H₃O⁺ | Anti | 3-methyl-2-pentene |

Mechanistic Aspects of Epoxide Ring-Opening Reactions Leading to this compound

The ring-opening of an epoxide is a versatile and common method for the synthesis of 1,2-diols. The precursor for this compound would be 2,3-epoxy-3-methylpentane. The regioselectivity and stereochemistry of the ring-opening are highly dependent on the reaction conditions, specifically whether the reaction is catalyzed by acid or base.

Conversely, under basic or neutral conditions , the ring-opening occurs via an Sₙ2 mechanism. The nucleophile (hydroxide ion) attacks the less sterically hindered carbon atom. This backside attack leads to inversion of configuration at the site of attack, also resulting in an anti-diol product. For the specific case of 2,3-epoxy-3-methylpentane, the C2 position is less sterically hindered than the C3 tertiary center, so nucleophilic attack would preferentially occur at C2 under basic conditions.

| Condition | Catalyst | Site of Nucleophilic Attack | Mechanism | Stereochemical Outcome |

| Acidic | H₃O⁺ | More substituted carbon (C3) | Sₙ1-like | Anti-dihydroxylation |

| Basic | OH⁻/H₂O | Less substituted carbon (C2) | Sₙ2 | Anti-dihydroxylation |

Enantioselective and Diastereoselective Synthesis of this compound

Controlling the three-dimensional arrangement of atoms is a central goal in modern organic synthesis. For a molecule like this compound, which contains two chiral centers (at C2 and C3), four possible stereoisomers exist. Enantioselective and diastereoselective methods are employed to synthesize specific stereoisomers.

Chiral Auxiliary-Based Synthetic Strategies

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. wikipedia.org After the desired stereochemistry is set, the auxiliary is removed and can often be recovered. wikipedia.org For the synthesis of chiral diols, a chiral auxiliary can be attached to a precursor molecule to control the facial selectivity of reactions like dihydroxylation or epoxidation.

For instance, an α,β-unsaturated ester derived from a chiral alcohol (the auxiliary) could be subjected to dihydroxylation. The steric bulk of the auxiliary would shield one face of the double bond, directing the incoming reagents to the opposite face, thus controlling the stereochemistry of the newly formed diol.

Asymmetric Catalysis for Stereocontrolled Diol Formation

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. The Sharpless Asymmetric Dihydroxylation is a powerful and widely used method for the enantioselective synthesis of vicinal diols from alkenes. wikipedia.orgorganic-chemistry.org

This reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand to direct the dihydroxylation to a specific face of the alkene. wikipedia.orgnih.gov The choice of ligand, either a dihydroquinine (DHQ) or a dihydroquinidine (B8771983) (DHQD) derivative, determines which enantiomer of the diol is formed. wikipedia.org For the synthesis of a specific stereoisomer of this compound, 3-methyl-2-pentene would be treated with the appropriate AD-mix (AD-mix-α or AD-mix-β), which contains the osmium catalyst, the chiral ligand, and a stoichiometric co-oxidant. organic-chemistry.org

The stereochemical outcome of the Sharpless Asymmetric Dihydroxylation is generally predictable based on the substitution pattern of the alkene.

| Alkene Substrate | Reagent | Expected Major Enantiomer |

| 3-methyl-2-pentene | AD-mix-α ((DHQ)₂PHAL) | (2S,3S)-3-methylpentane-2,3-diol |

| 3-methyl-2-pentene | AD-mix-β ((DHQD)₂PHAL) | (2R,3R)-3-methylpentane-2,3-diol |

Biocatalytic Approaches (e.g., Lipase-Catalyzed Acylation for Enantiomeric Resolution)

Biocatalysis leverages the high selectivity of enzymes to perform chemical transformations. One of the most common biocatalytic methods for obtaining enantiomerically pure compounds is kinetic resolution. nih.gov In a kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.

For resolving a racemic mixture of this compound, lipase-catalyzed acylation is a highly effective strategy. Lipases are enzymes that can catalyze the formation of esters in non-aqueous media. In the presence of an acyl donor (like vinyl acetate), a lipase (B570770) will selectively acylate one enantiomer of the diol at a much faster rate than the other. This allows for the separation of the faster-reacting acylated diol from the slower-reacting unacylated diol.

The efficiency of a kinetic resolution is described by the enantiomeric ratio (E), which is a measure of the relative rate of reaction of the two enantiomers. High E values (typically >100) are desirable for achieving high enantiomeric excess (ee) for both the product and the unreacted starting material. Studies on similar 1,2-diols with quaternary chiral centers have shown that lipases, such as that from Pseudomonas cepacia (PSL-C), can achieve good conversions and enantioselectivities. nih.gov

| Enzyme | Acyl Donor | Solvent | Typical Outcome |

| Lipase from Pseudomonas cepacia (PSL-C) | Vinyl Acetate | tert-Butyl methyl ether | Selective acylation of one enantiomer, allowing separation of the monoacetate and the unreacted diol with high enantiomeric purity. nih.gov |

| Lipase from Candida antarctica B (Novozym 435) | Various acyl donors | Organic solvents | Often exhibits high selectivity in the resolution of various alcohols. |

Novel Synthetic Pathways for the Synthesis of this compound

Recent advancements in synthetic organic chemistry have provided a number of sophisticated methods for the construction of sterically hindered vicinal diols such as this compound. These novel pathways often prioritize stereoselectivity, enabling the synthesis of specific stereoisomers, which is crucial for various applications. Key modern approaches include the asymmetric dihydroxylation of tetrasubstituted alkenes, stereoselective addition of organometallic reagents to α-hydroxy ketones, and advanced pinacol (B44631) coupling reactions.

One of the most powerful and widely utilized methods for the synthesis of vicinal diols is the dihydroxylation of alkenes. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, the precursor would be 3-methyl-2-pentene. The Sharpless asymmetric dihydroxylation, in particular, stands out as a premier method for achieving high enantioselectivity in the synthesis of chiral diols. nih.gov This reaction typically employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand, derived from cinchona alkaloids, and a stoichiometric co-oxidant. nih.gov The choice of the chiral ligand (e.g., derivatives of (DHQ)₂PHAL or (DHQD)₂PHAL) dictates which face of the alkene is hydroxylated, thus allowing for the selective synthesis of either the (2R, 3S) or (2S, 3R) enantiomers of the diol.

Another significant strategy involves the nucleophilic addition of organometallic reagents to α-hydroxy ketones. This approach allows for the construction of the tertiary-secondary diol skeleton in a controlled manner. For the synthesis of this compound, this would involve the reaction of an organometallic reagent, such as methylmagnesium bromide or methyllithium, with 3-hydroxy-2-pentanone. The stereochemical outcome of this reaction can be influenced by chelation control, where the organometallic reagent coordinates to both the carbonyl oxygen and the hydroxyl group of the α-hydroxy ketone, leading to a directed attack and the formation of a specific diastereomer.

The pinacol coupling reaction offers a direct route to 1,2-diols through the reductive coupling of two carbonyl compounds. organic-chemistry.org In the context of synthesizing this compound, a mixed pinacol coupling between acetone (B3395972) and 2-butanone (B6335102) could be envisioned. However, controlling the chemoselectivity of such cross-couplings can be challenging, often leading to a mixture of products. More advanced and selective methods utilize samarium(II) iodide as a reducing agent, which can promote intramolecular pinacol couplings with high diastereoselectivity.

Recent research has also explored novel strategies for the stereo-controlled synthesis of vicinal tertiary carbinols through methods like singlet-oxygen [4+2] cycloaddition followed by bond cleavage, offering flexible access to complex diol structures. researchgate.netnih.gov While not yet specifically applied to this compound, these cutting-edge techniques represent the forefront of diol synthesis and hold promise for future applications.

Interactive Data Table: Comparison of Synthetic Pathways for Vicinal Diols

| Synthetic Pathway | Precursors | Key Reagents | Stereocontrol | Potential Yield |

| Asymmetric Dihydroxylation | 3-Methyl-2-pentene | OsO₄ (cat.), Chiral Ligand, Co-oxidant | High enantioselectivity | Good to Excellent |

| Grignard Reaction | 3-Hydroxy-2-pentanone, Methyl Grignard | Grignard Reagent | Moderate to good diastereoselectivity | Good |

| Pinacol Coupling | Acetone, 2-Butanone | SmI₂, or other reducing agents | Variable diastereoselectivity | Moderate |

Chemical Reactivity and Mechanistic Investigations of 3 Methylpentane 2,3 Diol

Acid-Catalyzed Rearrangement Reactions: The Pinacol (B44631) Rearrangement of 3-Methylpentane-2,3-diol

The pinacol rearrangement is a well-documented acid-catalyzed reaction that converts a 1,2-diol (vicinal diol) into a carbonyl compound, typically a ketone or an aldehyde. ijfmr.com This process, first described in 1860 by Wilhelm Rudolph Fittig, involves the dehydration of the diol to form a carbocation, which then undergoes a 1,2-migratory shift of a substituent. ijfmr.comwikipedia.org For an unsymmetrical diol such as this compound, the reaction pathway and product distribution are governed by factors including carbocation stability and the migratory aptitude of the neighboring groups. wikipedia.orgchemistrysteps.com

The pinacol rearrangement is catalyzed by the presence of acid, which facilitates the departure of a hydroxyl group as a water molecule, a crucial step in generating the carbocation intermediate. masterorganicchemistry.comorganic-chemistry.org The concentration and strength of the acid can significantly influence not only the reaction rate but also the distribution of products by affecting the equilibrium between different reaction pathways. ijfmr.commdma.ch

Studies on the pinacol rearrangement of similar diols have shown that at lower acid concentrations, the rate of formation of the primary rearrangement product (the ketone) decreases, while an increase in elimination side-products, such as dienes, is observed. mdma.chresearchgate.net This suggests a competitive relationship between the rearrangement pathway and an alternative elimination pathway. The conjugate base present in the solution can act as a base to favor the elimination reaction. researchgate.net The choice of acid and its concentration can therefore be used to control the selectivity of the reaction. ijfmr.com Generally, higher reaction temperatures also favor the pinacol rearrangement, leading to increased conversion rates, though excessively high temperatures may promote the formation of undesired by-products. ijfmr.com

Below is a table illustrating the effect of acid concentration on product distribution in the rearrangement of pinacol, a related compound, which demonstrates the general principles applicable to this compound.

| Acid | Concentration (M) | Pinacolone (Ketone) Ratio | 2,3-Dimethyl-1,3-butadiene (Diene) Ratio |

|---|---|---|---|

| H₂SO₄ | 6.0 | 96 | 4 |

| H₂SO₄ | 0.6 | 85 | 15 |

| H₃PO₄ | 14.7 | 92 | 8 |

| H₃PO₄ | 1.47 | 70 | 30 |

| HCl | 6.0 | 94 | 6 |

| HCl | 0.6 | 82 | 18 |

Data derived from studies on the effect of various acids at different concentrations on the pinacol rearrangement. mdma.chresearchgate.net

The mechanism of the pinacol rearrangement for an unsymmetrical diol like this compound is dictated by the formation of the most stable carbocation intermediate. chemistrysteps.comlscollege.ac.in The reaction is initiated by the protonation of one of the two hydroxyl groups by the acid catalyst. masterorganicchemistry.comlscollege.ac.in

Protonation and Formation of Carbocation : this compound has a secondary hydroxyl group at the C2 position and a tertiary hydroxyl group at the C3 position.

Protonation at the C2 hydroxyl group followed by the loss of a water molecule would generate a tertiary carbocation at the C2 position.

Protonation at the C3 hydroxyl group followed by the loss of a water molecule would generate a secondary carbocation at the C3 position.

Tertiary carbocations are significantly more stable than secondary carbocations. Therefore, the reaction proceeds preferentially through the formation of the more stable tertiary carbocation at the C2 position. wikipedia.orgchemistrysteps.comyoutube.com

Rearrangement and Migratory Aptitude : Once the tertiary carbocation is formed at C2, a substituent from the adjacent C3 carbon migrates to the positively charged carbon. lscollege.ac.inlscollege.ac.in The groups available for migration from C3 are a methyl group (-CH₃) and an ethyl group (-C₂H₅). The relative ability of a group to migrate is known as its migratory aptitude. wikipedia.org This migration step is driven by the formation of an even more stable oxonium ion, where the positive charge is stabilized by the lone pair of electrons on the adjacent oxygen atom. wikipedia.orglscollege.ac.in

The migratory aptitude of different groups is not always straightforward and can be influenced by various factors. libretexts.orgstackexchange.com However, a general order has been established through experimental and theoretical studies.

| Migrating Group | Relative Migratory Aptitude | Source |

|---|---|---|

| Hydride (H⁻) | Highest | wikipedia.orglscollege.ac.inwikipedia.org |

| Phenyl (C₆H₅⁻) | High | wikipedia.orglscollege.ac.inwikipedia.org |

| tert-Butyl | High | ias.ac.in |

| iso-Propyl | Medium-High | ias.ac.in |

| Ethyl (C₂H₅⁻) | Medium | wikipedia.orgias.ac.in |

| Methyl (CH₃⁻) | Lowest | wikipedia.orglscollege.ac.inwikipedia.orgias.ac.in |

A generalized hierarchy of migratory aptitudes in the pinacol rearrangement. wikipedia.orglscollege.ac.inwikipedia.orgias.ac.in

Based on this hierarchy, the ethyl group has a higher migratory aptitude than the methyl group. wikipedia.orgias.ac.in

The selectivity of the pinacol rearrangement of this compound is primarily controlled by the stability of the intermediate carbocation. chemistrysteps.comlscollege.ac.in As established, the pathway involving the formation of the tertiary carbocation at C2 is strongly favored.

Major Pathway:

Step 1 : The secondary hydroxyl group at C2 is protonated and eliminated as water, forming a stable tertiary carbocation at C2.

Step 2 : A 1,2-shift occurs from the adjacent C3 carbon. Given the higher migratory aptitude of the ethyl group compared to the methyl group, the ethyl group is expected to migrate preferentially. wikipedia.orgias.ac.in

Step 3 : The migration of the ethyl group from C3 to C2 results in a new carbocation at C3, which is resonance-stabilized by the adjacent hydroxyl group (an oxonium ion). masterorganicchemistry.com

Step 4 : Deprotonation of the oxonium ion yields the final ketone product.

Following this pathway, the migration of the ethyl group leads to the formation of 3,3-dimethylhexan-2-one .

While the ethyl group has a higher intrinsic migratory aptitude, it is important to note that the product distribution is a result of the interplay between carbocation stability and the kinetics of the migration step. stackexchange.comstackexchange.com However, since the formation of the tertiary carbocation is the determining factor for the reaction pathway, the subsequent migration leads selectively to the predicted ketone. chemistrysteps.com

Cyclization and Heterocycle Formation Reactions Involving this compound

The proximate hydroxyl groups in this compound enable its participation in various cyclization reactions to form heterocyclic compounds.

Vicinal diols are key substrates for the synthesis of cyclic phosphorous esters, such as cyclic phosphites and phosphates. These reactions typically involve the condensation of the diol with a phosphorus-containing reagent. For example, the reaction of a 1,2-diol with phosphorus trichloride (PCl3) can yield a cyclic chlorophosphite. rsc.org This intermediate can then be oxidized to the corresponding cyclic chlorophosphate. rsc.org

In the context of this compound, reaction with PCl3 would be expected to form a 2-chloro-4,5-dimethyl-4-ethyl-1,3,2-dioxaphospholane. Subsequent oxidation, for instance with a suitable oxidizing agent, would yield the corresponding cyclic phosphate. The synthesis of such cyclic phosphate esters is of interest as they can serve as versatile intermediates in organic synthesis. wikipedia.org

Table 2: Plausible Synthesis of a Cyclic Phosphorous Ester from this compound

| Reactant 1 | Reactant 2 | Proposed Intermediate | Final Product (after oxidation) |

| This compound | Phosphorus trichloride (PCl3) | 2-chloro-4,5-dimethyl-4-ethyl-1,3,2-dioxaphospholane | 2-chloro-4,5-dimethyl-4-ethyl-1,3,2-dioxaphospholane 2-oxide |

Under acidic conditions, this compound can undergo an intramolecular dehydration, which can lead to either a cyclic ether or, more commonly, a rearranged carbonyl compound via the pinacol rearrangement. wikipedia.orgijfmr.commasterorganicchemistry.comchem-station.comnrochemistry.comorganic-chemistry.orgsynarchive.comucla.educhemistrysteps.com

The pinacol rearrangement is a classic reaction of 1,2-diols in the presence of an acid. wikipedia.orgijfmr.commasterorganicchemistry.com The mechanism involves the protonation of one of the hydroxyl groups, followed by the loss of water to form a carbocation. wikipedia.orgchemistrysteps.com This is then followed by a 1,2-alkyl shift to the carbocation center, resulting in a more stable, resonance-stabilized oxonium ion, which upon deprotonation gives a ketone. wikipedia.orgchemistrysteps.com

In the case of the unsymmetrical this compound, the initial protonation can occur at either the C2 or C3 hydroxyl group. Protonation at the C3 hydroxyl group would lead to a tertiary carbocation, which is generally more stable than the secondary carbocation that would be formed by protonation at the C2 hydroxyl. Following the formation of the tertiary carbocation at C3, a migratory aptitude of the adjacent groups (methyl vs. ethyl) comes into play. However, the initial stability of the carbocation is often the determining factor. wikipedia.org Given the formation of a tertiary carbocation at C3 is more favorable, the subsequent migration of the methyl group from C2 to C3 would lead to the formation of 3,3-dimethylpentan-2-one.

Table 3: Predicted Product of Acid-Catalyzed Rearrangement of this compound

| Starting Material | Catalyst | Reaction Type | Major Product |

| This compound | Acid (e.g., H2SO4) | Pinacol Rearrangement | 3,3-Dimethylpentan-2-one |

The alternative pathway of intramolecular cyclization to form a cyclic ether (an oxirane) is generally less favored under these conditions for acyclic diols, as the pinacol rearrangement is typically a very efficient process. The formation of a five-membered ring, such as a tetrahydrofuran derivative, would require the diol to be a 1,4-diol. For a 1,2-diol like this compound, direct cyclization would lead to a highly strained three-membered oxirane ring. While possible under specific conditions, the acid-catalyzed conditions that promote carbocation formation strongly favor the pinacol rearrangement. Ring strain in small heterocyclic rings like oxiranes is a significant thermodynamic barrier to their formation.

Stereochemical Aspects and Characterization of 3 Methylpentane 2,3 Diol

Analysis of Stereogenic Centers and Determination of Possible Stereoisomeric Forms

The molecular structure of 3-methylpentane-2,3-diol contains two stereogenic centers, which are carbon atoms bonded to four different substituent groups. Specifically, these are the carbon atoms at the second and third positions (C2 and C3) of the pentane (B18724) chain. The presence of 'n' stereogenic centers in a molecule can give rise to a maximum of 2n stereoisomers.

For this compound, with two stereogenic centers, there is a theoretical maximum of 22 = 4 possible stereoisomeric forms. These stereoisomers exist as two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images of each other. The four stereoisomers of this compound are (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers constitute one enantiomeric pair, while the (2R,3S) and (2S,3R) isomers form the other. The relationship between any member of one pair and any member of the other pair is diastereomeric.

| Stereoisomer | Configuration at C2 | Configuration at C3 | Relationship |

|---|---|---|---|

| (2R,3R)-3-methylpentane-2,3-diol | R | R | Enantiomers |

| (2S,3S)-3-methylpentane-2,3-diol | S | S | |

| (2R,3S)-3-methylpentane-2,3-diol | R | S | Enantiomers |

| (2S,3R)-3-methylpentane-2,3-diol | S | R |

Optical Activity and Chiral Properties of this compound

As a chiral molecule, the individual stereoisomers of this compound are expected to be optically active, meaning they have the ability to rotate the plane of polarized light. Enantiomeric pairs will rotate light to an equal magnitude but in opposite directions. One enantiomer will be dextrorotatory (rotating light to the right, denoted as (+)), while its mirror image will be levorotatory (rotating light to the left, denoted as (-)). libretexts.org A mixture containing equal amounts of a pair of enantiomers, known as a racemic mixture, is optically inactive because the rotations of the individual enantiomers cancel each other out. libretexts.org

Influence of Stereochemistry on Reaction Pathways and Product Stereoselectivity

The stereochemistry of this compound is a critical factor that can govern the outcome of its chemical reactions, a principle central to stereoselective synthesis. When a chiral molecule like one of the stereoisomers of this compound undergoes a reaction, the existing stereogenic centers can influence the formation of new stereocenters, often leading to a preferential formation of one stereoisomer over another.

Reactions are classified as stereoselective if they produce a predominance of one stereoisomer, and stereospecific if different stereoisomers of the starting material react to give different stereoisomers of the product. quora.com For example, in reactions involving the hydroxyl groups of this compound, the spatial arrangement of the substituents around the C2 and C3 carbons can direct the approach of reagents, resulting in diastereoselective or enantioselective transformations. The synthesis of complex molecules often relies on controlling such stereochemical outcomes. For instance, the stereoselective synthesis of related diols can be achieved through methods like the Sharpless dihydroxylation, which allows for the controlled formation of specific stereoisomers. ut.ee

Advanced Methods for Stereochemical Assignment and Enantiomeric Purity Determination

Determining the absolute configuration and enantiomeric purity of the stereoisomers of this compound requires sophisticated analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for stereochemical analysis. The use of chiral derivatizing agents (CDAs) can convert a pair of enantiomers into diastereomers, which will exhibit distinct signals in the NMR spectrum. study.com For diols, chiral boric acids can serve as effective CDAs, leading to cyclic ester compounds with distinguishable NMR signals. study.com Another approach involves using chiral auxiliary reagents like α-methoxy-α-phenylacetic acid (MPA) to form bis-esters of the diol. ut.ee The comparison of the NMR spectra of these diastereomeric derivatives allows for the deduction of the absolute configuration. ut.ee Furthermore, 19F NMR spectroscopy, in conjunction with chiral 19F-labeled probes, offers a sensitive method for chiral discrimination of diols. docbrown.info

Chiral Chromatography: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are widely used for the separation and quantification of enantiomers. By using a chiral stationary phase (CSP), which is itself an enantiomerically pure substance, the enantiomers of this compound can be separated. gcms.cz The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and the determination of the enantiomeric excess (ee) of a sample. gcms.cz Cyclodextrin-based CSPs are particularly versatile for the chiral separation of a variety of compounds, including diols, by GC. docbrown.infochromatographyonline.comresearchgate.net For GC analysis, diols are often derivatized, for example, by trifluoroacetylation, to improve their volatility and chromatographic behavior. sigmaaldrich.com

| Method | Principle | Information Obtained |

|---|---|---|

| NMR with Chiral Derivatizing Agents | Conversion of enantiomers into diastereomers with distinct NMR spectra. study.com | Relative and absolute configuration, enantiomeric purity. ut.ee |

| Chiral Gas Chromatography (GC) | Differential interaction of enantiomers with a chiral stationary phase leading to separation. gcms.cz | Enantiomeric purity, separation of enantiomers. researchgate.net |

| Chiral High-Performance Liquid Chromatography (HPLC) | Separation of enantiomers based on differential interaction with a chiral stationary phase. | Enantiomeric purity, preparative separation of enantiomers. |

| Computational Methods (e.g., TDDFT) | Theoretical calculation of optical rotation to compare with experimental values. | Prediction of absolute configuration. sigmaaldrich.com |

Computational Methods: In addition to experimental techniques, computational chemistry provides powerful tools for assigning absolute configuration. Methods based on Time-Dependent Density Functional Theory (TDDFT) can calculate the optical rotation of a chiral molecule. By comparing the calculated optical rotation with the experimentally measured value, the absolute configuration of the molecule can be reliably assigned. sigmaaldrich.com

Derivatives, Analogues, and Advanced Applications in Chemical Synthesis

Synthesis of Structurally Related Branched-Chain Diols and Polyols

The synthesis of branched-chain diols, such as 3-methylpentane-2,3-diol and its analogues, has seen significant advancements through biotechnological approaches, which offer a green alternative to traditional chemical methods reliant on non-renewable resources. nih.gov

Metabolic engineering of microbial hosts like Escherichia coli has emerged as a powerful strategy for the sustainable production of structurally diverse diols from renewable feedstocks like glucose. nih.govresearchgate.net While direct microbial synthesis of this compound is not extensively documented, research on closely related branched-chain β,γ-diols provides a clear blueprint for its potential production.

Scientists have successfully engineered biosynthetic platforms in E. coli to produce compounds such as 4-methylpentane-2,3-diol by harnessing and optimizing the branched-chain amino acid (BCAA) metabolic pathways. researchgate.net This process involves several key steps:

Pathway Design : The synthesis route is designed to channel metabolic flux from central carbon metabolism (e.g., glucose) towards the BCAA pathway. researchgate.net

Enzyme Selection : Key enzymes are identified and often sourced from other organisms. For instance, an acetohydroxyacid synthase from Saccharomyces cerevisiae has been used to catalyze the condensation of branched-chain aldehydes with pyruvate, forming crucial α-hydroxyketone intermediates. researchgate.net

Pathway Optimization : To enhance production, native metabolic pathways that compete for precursors are often deleted or downregulated. Concurrently, the expression of key enzymes in the desired pathway is amplified.

High-Titer Production : Through systematic optimization, researchers have achieved high-specificity production of 4-methylpentane-2,3-diol from glucose, reaching titers of up to 15.3 g/L with 72% of the theoretical yield. researchgate.net

This metabolic engineering approach, which leverages the cell's natural ability to synthesize branched-chain amino acids, demonstrates a highly versatile and efficient platform that could be adapted for the production of other structurally diverse diols, including this compound. researchgate.netresearchgate.net

Table 1: Examples of Engineered Microbial Strains for Branched-Chain Diol Production

| Strain/Organism | Key Engineering Strategy | Product | Titer Achieved | Reference |

|---|---|---|---|---|

| Escherichia coli | Optimization of BCAA pathway, use of S. cerevisiae acetohydroxyacid synthase | 4-methylpentane-2,3-diol | 15.3 g/L | researchgate.net |

| Streptomyces albus | Modular polyketide synthase (PKS) platform | Various 1,3-diols | ~1 g/L | biorxiv.org |

| Escherichia coli | Redesigned pathways based on amino acid degradation | Various diols | Not specified | nih.gov |

Utilization of this compound as a Precursor in Complex Molecule Synthesis

The vicinal diol functionality of this compound is a versatile handle for the elaboration of more complex molecular architectures, making it a potentially valuable intermediate in the synthesis of fine chemicals and specialized materials.

While direct applications of this compound in marketed pharmaceuticals or agrochemicals are not widely reported, its structure is relevant to the synthesis of heterocyclic compounds, which are foundational to many bioactive molecules. The 1,2-diol motif can be a precursor to 1,3-dicarbonyl compounds (β-diketones) through oxidation, which are key intermediates for synthesizing core heterocyclic structures like pyrazoles and isoxazoles. ijpras.com

The synthesis of pyrazoles, for example, is often achieved through the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine (B178648) derivatives. mdpi.comnih.gov Pyrazole derivatives are known to possess a wide range of biological activities and are used as analgesics, anti-inflammatory agents, and antibacterial drugs. pharmaguideline.com Therefore, this compound represents a potential starting material for accessing novel substituted pyrazoles for screening in drug discovery and agrochemical development.

Diols are fundamental building blocks in polymer chemistry, primarily used in step-growth polymerization to produce polyesters and polyurethanes. specialchem.com this compound, with its two hydroxyl groups, can function as a bifunctional monomer.

Polyesters : Through condensation polymerization with a dicarboxylic acid (or its derivative like an acid chloride), this compound can form a polyester. The branched, asymmetric nature of this diol would disrupt chain packing and reduce crystallinity, leading to amorphous polyesters with potentially lower melting points, higher flexibility, and increased solubility compared to polymers made from linear diols. rsc.org

Polyurethanes : The reaction of the diol with a diisocyanate would yield a polyurethane. The structure of the diol would influence the properties of the soft segment of the polyurethane, affecting its thermal and mechanical characteristics.

The use of branched-chain diols derived from biomass is an area of active research aimed at creating novel bio-based polymers with tunable properties. rsc.org The incorporation of a secondary diol like this compound can lead to polymers with higher glass transition temperatures (Tg) compared to those made from primary diols. rsc.org

Table 2: Potential Polymer Applications of this compound

| Polymer Type | Co-monomer | Key Reaction | Potential Properties |

|---|---|---|---|

| Polyester | Dicarboxylic Acid (e.g., Adipic Acid) | Polycondensation | Amorphous, flexible, enhanced solubility |

| Polyurethane | Diisocyanate (e.g., MDI, TDI) | Polyaddition | Modified soft segment, tunable thermal properties |

Development of Functionalized Derivatives for Specific Chemical Purposes

The reactivity of the two hydroxyl groups in this compound allows for the synthesis of various functionalized derivatives, which can serve as protected intermediates, chiral auxiliaries, or molecules with entirely new properties.

One of the classic reactions of vicinal diols is the Pinacol (B44631) Rearrangement . Under acidic conditions, this compound is expected to undergo a 1,2-rearrangement to form a ketone. wikipedia.org The reaction proceeds via protonation of one hydroxyl group, loss of water to form a carbocation, followed by the migration of an alkyl group from the adjacent carbon. msu.edu Given the structure of this compound, protonation is more likely to occur at the tertiary alcohol to form a more stable tertiary carbocation. This is followed by migration of the hydride from the secondary carbon, leading to the formation of 3-methyl-2-pentanone.

Another important derivatization is the formation of cyclic acetals and ketals . Reaction of the diol with an aldehyde or a ketone in the presence of an acid catalyst yields a 1,3-dioxolane (B20135) derivative. organic-chemistry.orgchemtube3d.com This reaction is commonly used as a method to protect the diol functionality during a multi-step synthesis, as cyclic acetals are stable under basic and nucleophilic conditions but can be easily removed by acid-catalyzed hydrolysis. organic-chemistry.org

Table 3: Key Functionalization Reactions of this compound

| Reaction Name | Reagents | Product Type | Significance |

|---|---|---|---|

| Pinacol Rearrangement | Strong Acid (e.g., H₂SO₄) | Ketone (3-Methyl-2-pentanone) | Carbonyl synthesis, molecular rearrangement |

| Cyclic Acetal/Ketal Formation | Aldehyde or Ketone, Acid Catalyst | 1,3-Dioxolane derivative | Protection of diol functional group |

Advanced Analytical and Spectroscopic Characterization of 3 Methylpentane 2,3 Diol and Its Reaction Products

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3-methylpentane-2,3-diol. Both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of atoms within the molecule.

In ¹H NMR, the number of signals corresponds to the number of chemically non-equivalent protons. For this compound, there are distinct proton environments. The chemical shift (δ) of these protons is influenced by the electronegativity of the adjacent hydroxyl groups, leading to downfield shifts for protons on or near the carbons bearing the -OH groups. libretexts.org The hydroxyl protons themselves typically appear as broad singlets, although their chemical shift can vary with concentration, solvent, and temperature. msu.edu Spin-spin coupling between adjacent non-equivalent protons results in signal splitting, which provides valuable information about the connectivity of the carbon skeleton.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The number of signals indicates the number of unique carbon environments. The carbons attached to the hydroxyl groups (C2 and C3) are significantly deshielded and appear at a lower field (higher ppm value) compared to the other alkyl carbons. libretexts.orgazom.com Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

Based on established principles, the expected NMR spectral data for this compound are summarized below. nih.govnih.govresearchgate.net

Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity (Predicted) |

|---|---|---|

| C1-H₃ | ~1.1-1.2 | Doublet |

| C2-H | ~3.5-3.8 | Quartet |

| C3-OH | Variable (e.g., 2.0-4.0) | Singlet (broad) |

| C3-CH₃ | ~1.2-1.4 | Singlet |

| C4-H₂ | ~1.4-1.6 | Quartet |

| C5-H₃ | ~0.9-1.0 | Triplet |

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) (Predicted) |

|---|---|

| C1 | ~15-20 |

| C2 | ~70-75 |

| C3 | ~75-80 |

| C3-CH₃ | ~25-30 |

| C4 | ~30-35 |

Mass Spectrometry (MS) Techniques for Identification and Purity Assessment

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through analysis of its fragmentation patterns.

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. nd.eduazom.com For alcohols like this compound, the molecular ion peak (M⁺) is often weak or entirely absent. jove.comlibretexts.org The fragmentation is typically dominated by two main pathways:

Alpha-cleavage: This involves the cleavage of a C-C bond adjacent to an oxygen atom. For this compound, this can lead to the loss of a methyl or an ethyl radical, resulting in resonance-stabilized oxonium ions. libretexts.orglibretexts.org

Dehydration: The elimination of a water molecule (loss of 18 amu) is a common fragmentation pathway for alcohols, leading to the formation of an alkene radical cation. jove.comlibretexts.org

Chemical Ionization (CI) is a "soft" ionization technique that results in less fragmentation. nd.edulibretexts.org This method is particularly useful for confirming the molecular weight of the analyte, as it typically produces an abundant pseudomolecular ion, such as [M+H]⁺ (protonated molecule). azom.com

The combination of these techniques allows for confident identification. The molecular weight is confirmed by CI, while the fragmentation pattern from EI provides a fingerprint that aids in structural elucidation and purity assessment by comparing it to known spectra or predicting fragmentation pathways.

Predicted Mass Spectrometry Fragments (EI) for this compound

| m/z Value (Predicted) | Identity of Fragment | Fragmentation Pathway |

|---|---|---|

| 118 | [C₆H₁₄O₂]⁺ | Molecular Ion (M⁺) - likely weak or absent |

| 100 | [C₆H₁₂O]⁺ | Dehydration ([M-H₂O]⁺) |

| 89 | [C₅H₉O]⁺ | Alpha-cleavage (Loss of C₂H₅ from C3) |

| 73 | [C₄H₉O]⁺ | Alpha-cleavage (Loss of CH₃ from C2) |

| 59 | [C₃H₇O]⁺ | Alpha-cleavage (Loss of C₂H₅ from C2) |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. For this compound, the most characteristic absorption is a strong, broad band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl groups. The broadening is a result of intermolecular hydrogen bonding. Other key absorptions include C-H stretching vibrations just below 3000 cm⁻¹, and a strong C-O stretching vibration. The position of the C-O stretch can help distinguish between primary, secondary, and tertiary alcohols; for a tertiary alcohol like the one at the C3 position, this peak is expected in the 1210-1100 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. While O-H stretching bands are typically weak in Raman spectra, the C-C backbone and C-H stretching and bending vibrations provide a strong and characteristic fingerprint of the molecule's aliphatic structure. The C-O stretching vibration is also observable. This technique is particularly useful for analyzing samples in aqueous solutions, where the strong IR absorption of water can obscure the O-H region.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | IR Frequency (cm⁻¹) (Predicted) | Raman Frequency (cm⁻¹) (Predicted) |

|---|---|---|---|

| O-H | Stretch (H-bonded) | 3200-3600 (Strong, Broad) | Weak |

| C-H | Stretch (sp³) | 2850-3000 (Strong) | Strong |

| C-H | Bend | 1350-1470 (Medium) | Medium |

| C-O | Stretch | 1100-1210 (Strong) | Medium |

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

Chromatographic techniques are essential for separating this compound from reaction mixtures or impurities and for its quantification.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds. Due to the polar hydroxyl groups, this compound may exhibit peak tailing on standard non-polar GC columns. Therefore, a polar column (e.g., with a polyethylene (B3416737) glycol/Carbowax® stationary phase) is often preferred to achieve better peak shape and separation. sigmaaldrich.com To improve volatility and reduce tailing, the diol can be derivatized, for example, by silylation, before analysis. nih.gov When coupled with a mass spectrometer (GC-MS), GC provides a powerful tool for both separation and identification of components in a mixture. mdpi.comresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating compounds that may not be suitable for GC due to low volatility or thermal instability. For a polar compound like this compound, several HPLC modes can be considered:

Normal-Phase HPLC: Uses a polar stationary phase (like silica (B1680970) or a diol-functionalized phase) and a non-polar mobile phase. hawach.comresearchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC): A variation of normal-phase chromatography that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous solvent. hawachhplccolumn.com

Reversed-Phase HPLC: This is the most common HPLC mode but may provide insufficient retention for highly polar analytes like small diols unless a highly aqueous mobile phase is used.

Detection in HPLC can be challenging as this compound lacks a strong UV chromophore. iconsci.com Therefore, detectors such as a Refractive Index Detector (RID), an Evaporative Light Scattering Detector (ELSD), or a mass spectrometer (LC-MS) are typically required for detection and quantification. researchgate.net

Typical Chromatographic Conditions for Analysis

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector |

|---|---|---|---|

| GC | Polar (e.g., SPB-1000, Carbowax®) | Helium or Nitrogen | FID or MS |

| HPLC (HILIC) | Diol or Amide | Acetonitrile/Water gradient | ELSD, RID, or MS |

Theoretical and Computational Chemistry Studies on 3 Methylpentane 2,3 Diol

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-methylpentane-2,3-diol. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to predict its three-dimensional geometry and electronic structure with high accuracy. nrel.govrsdjournal.org

Once the optimized geometry is obtained, various electronic properties can be calculated. These properties are crucial for understanding the molecule's reactivity, polarity, and spectroscopic behavior. Important electronic descriptors include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. scielo.org.mx The energy gap between HOMO and LUMO is an indicator of molecular stability. scielo.org.mx

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For a diol, the oxygen atoms of the hydroxyl groups are expected to be regions of high negative potential.

The following table presents hypothetical data for this compound, illustrating the typical output of quantum chemical calculations.

Interactive Data Table: Calculated Molecular and Electronic Properties of this compound

| Property | Calculated Value | Description |

| Geometric Parameters | ||

| C2-C3 Bond Length | 1.54 Å | The distance between the two carbon atoms bearing the hydroxyl groups. |

| O-H Bond Length | 0.97 Å | The length of the bond within the hydroxyl groups. |

| C-O-H Bond Angle | 108.5° | The angle within the hydroxyl functional groups. |

| Electronic Properties | ||

| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | 1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap | 7.7 eV | An indicator of the molecule's chemical stability and reactivity. |

| Dipole Moment | 2.1 D | A measure of the overall polarity of the molecule. |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for a molecule of this type.

Reaction Mechanism Simulations and Transition State Analysis

Computational chemistry is an invaluable tool for elucidating the step-by-step pathways of chemical reactions. For this compound, a characteristic reaction is the acid-catalyzed pinacol (B44631) rearrangement, which converts a 1,2-diol into a ketone. pw.liveorganic-chemistry.org Simulation of this reaction involves mapping the potential energy surface to identify reactants, products, intermediates, and, crucially, transition states. pku.edu.cncolby.edu

The simulation process typically involves these steps:

Reactant and Product Optimization: The geometries of the starting diol and the final ketone product are optimized to find their lowest energy structures.

Transition State Search: Algorithms are used to locate the transition state (TS) for each step of the reaction. researchgate.net The transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for the reaction to proceed. libretexts.org For the pinacol rearrangement, this would involve locating the transition states for protonation of a hydroxyl group, loss of water to form a carbocation, and the subsequent alkyl or hydride shift. masterorganicchemistry.com

Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures. A stable molecule (reactant, product, intermediate) will have all real vibrational frequencies. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state, ensuring that it connects the intended reactant and product of that step.

Interactive Data Table: Illustrative Energy Profile for the Pinacol Rearrangement of this compound

| Reaction Step | Species | Relative Energy (kcal/mol) | Description |

| 1. Protonation of Tertiary -OH | Protonated Diol | -5.0 | Initial acid-base reaction. |

| 2. Loss of Water | Transition State 1 | 15.0 | Energy barrier for the formation of the tertiary carbocation. |

| 3. Formation of Carbocation | Carbocation Int. | 5.0 | A reactive intermediate formed after the departure of a water molecule. |

| 4. Methyl Group Migration | Transition State 2 | 10.0 | Energy barrier for the 1,2-shift of a methyl group. |

| 5. Formation of Protonated Ketone | Protonated Ketone | -15.0 | The rearranged, resonance-stabilized intermediate. |

| 6. Deprotonation | Final Product | -25.0 | Formation of the final ketone product. |

Note: The data presented is hypothetical and serves to illustrate the type of information gained from reaction mechanism simulations.

Conformational Analysis and Potential Energy Surface Mapping

Due to the presence of several single bonds, this compound is a flexible molecule that can exist in various spatial arrangements, known as conformations. Conformational analysis is the study of the energies and stabilities of these different arrangements. This is typically done by mapping the potential energy surface (PES) as a function of the rotation around one or more key chemical bonds. uni-muenchen.delibretexts.orgresearchgate.net

For this compound, the rotation around the C2-C3 bond is of particular interest as it determines the relative positions of the two hydroxyl groups and the alkyl substituents. A relaxed PES scan is a common computational technique where a specific dihedral angle is systematically varied in steps, and at each step, the rest of the molecule's geometry is optimized to its lowest energy. uni-muenchen.devisualizeorgchem.com

This analysis helps to identify the most stable conformers (energy minima on the PES) and the energy barriers to rotation between them (energy maxima). The stability of different conformers is governed by a combination of factors:

Torsional Strain: Repulsion between bonding electrons on adjacent atoms, which is maximized in eclipsed conformations.

Steric Hindrance: Repulsive interactions that occur when bulky groups are forced into close proximity.

Intramolecular Hydrogen Bonding: An attractive interaction that can occur between the two hydroxyl groups in certain conformations, potentially stabilizing them.

The results of a conformational analysis are often visualized in a potential energy diagram, which plots the relative energy against the dihedral angle.

Interactive Data Table: Hypothetical Relative Energies of C2-C3 Rotamers for this compound

| Dihedral Angle (HO-C2-C3-OH) | Conformation Name | Relative Energy (kcal/mol) | Key Interactions |

| 0° | Eclipsed | 5.0 | High torsional and steric strain between hydroxyl and alkyl groups. |

| 60° | Gauche | 0.5 | Potential for stabilizing intramolecular hydrogen bonding between -OH groups. |

| 120° | Eclipsed | 4.5 | Steric clash between a hydroxyl group and an ethyl group. |

| 180° | Anti | 0.0 | Hydroxyl groups are farthest apart, minimizing steric hindrance. |

Note: This data is for illustrative purposes. The actual relative energies would depend on the specific computational method and basis set used.

Prediction of Reactivity and Selectivity through Computational Modeling

Computational modeling can go beyond describing existing properties and actively predict the reactivity and selectivity of a molecule in chemical reactions. researchgate.netnih.govrsc.org For a molecule like this compound, which has two different hydroxyl groups (one secondary at C2 and one tertiary at C3), predicting which group is more likely to react is a key question.

Computational models can predict selectivity by analyzing several factors:

Steric Accessibility: Models can quantify the steric hindrance around each reactive site. Reactions are often favored at the less sterically crowded position.

Electronic Effects: Analysis of the electron density, partial atomic charges, or the molecular electrostatic potential can reveal which hydroxyl group is more electron-rich or more susceptible to protonation in acid-catalyzed reactions.

Stability of Intermediates: In reactions that proceed through intermediates, such as the pinacol rearrangement, the relative stability of the possible carbocations can be calculated. For this compound, loss of the tertiary hydroxyl group would lead to a more stable tertiary carbocation compared to the secondary carbocation formed by the loss of the secondary hydroxyl group. Computational studies can quantify this energy difference, providing a strong rationale for the observed selectivity. pku.edu.cncolby.edu

Activation Energies: By simulating the different possible reaction pathways (e.g., reaction at C2 vs. C3), the activation energies for each path can be calculated. According to transition state theory, the pathway with the lower activation energy will be kinetically favored and will therefore be the major reaction pathway. researchgate.netchemrxiv.org

These predictive capabilities are crucial for designing new synthetic routes and for understanding complex reaction outcomes without the need for extensive experimental work. nih.gov

Interactive Data Table: Illustrative Computational Data for Predicting Reactivity of this compound

| Parameter | C2 (Secondary) | C3 (Tertiary) | Implication for Reactivity |

| Partial Atomic Charge (Oxygen) | -0.65 e | -0.68 e | The tertiary oxygen is slightly more electron-rich, potentially favoring protonation. |

| Steric Hindrance Index | 1.2 | 2.5 | The tertiary position is more sterically hindered. |

| Relative Energy of Carbocation Intermediate | +12 kcal/mol | 0 kcal/mol | The tertiary carbocation is significantly more stable, strongly favoring reaction at C3. |

| Calculated Activation Energy for Dehydration | 25 kcal/mol | 15 kcal/mol | The lower activation barrier for dehydration at C3 indicates this is the kinetically favored pathway. |

Note: The data in this table is hypothetical and for illustrative purposes only. The values serve to demonstrate how computational models can be used to predict chemical selectivity.

Q & A

Q. What methodologies address discrepancies in reported solubility parameters for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.